molecular formula C8H18N2 B1603330 trans-1,2-Cyclohexanedimethanamine CAS No. 70795-46-9

trans-1,2-Cyclohexanedimethanamine

Cat. No. B1603330
CAS RN: 70795-46-9
M. Wt: 142.24 g/mol
InChI Key: BDYVWDMHYNGVGE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1,2-Cyclohexanedimethanamine is a chemical compound used in scientific research for its unique properties. This compound is also known as trans-1,2-diaminocyclohexane or trans-1,2-cyclohexanediamine. It is a chiral amine that has two enantiomers, which means it has two mirror-image forms. The compound is widely used in organic synthesis reactions, and in the field of medicinal chemistry, it has been shown to possess biological activities that make it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of trans-1,2-Cyclohexanedimethanamine is not fully understood. However, it is believed to interact with biological molecules such as enzymes and receptors, which in turn affects their function. In some cases, it has been shown to inhibit the activity of enzymes or block the binding of ligands to receptors.

Biochemical And Physiological Effects

Trans-1,2-Cyclohexanedimethanamine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its antitumor and antiviral activities, while in vivo studies have shown its antibacterial properties. It has also been shown to have an effect on the central nervous system, with some studies suggesting it may have potential as a treatment for depression and anxiety.

Advantages And Limitations For Lab Experiments

One of the main advantages of trans-1,2-Cyclohexanedimethanamine is its chiral nature, which makes it a useful compound for the synthesis of chiral molecules. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving trans-1,2-Cyclohexanedimethanamine. One area of interest is in the development of new drugs based on its biological activities. Another area of interest is in the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of trans-1,2-Cyclohexanedimethanamine and its potential applications in various fields of research.

Scientific Research Applications

Trans-1,2-Cyclohexanedimethanamine has been used in a wide range of scientific research applications. In organic synthesis, it has been used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, it has shown promising biological activities, including antitumor, antiviral, and antibacterial properties. It has also been used as a ligand in coordination chemistry and as a chiral selector in chromatography.

properties

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYVWDMHYNGVGE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628413
Record name [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Cyclohexanedimethanamine

CAS RN

70795-46-9
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70795-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 2
Reactant of Route 2
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 3
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 4
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 5
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 6
trans-1,2-Cyclohexanedimethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.